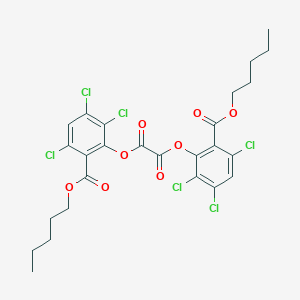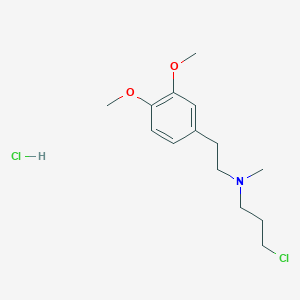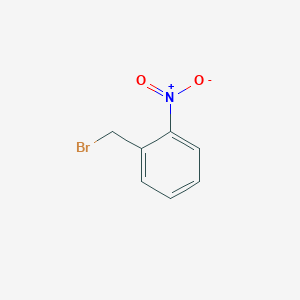
2-Bromoethanol
Overview
Description
2-Bromoethanol is one of the degradation by-products of commonly used preservative, bronopol.
This compound is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992)
Scientific Research Applications
Fluorescence Emission and Room-Temperature Phosphorescence : 2-bromoethanol effectively quenches fluorescence emission and enhances room-temperature phosphorescence of acenaphthene in binary inclusion complexes with α-cyclodextrin (Peña et al., 1991).
Toxicological Effects : In rats, this compound causes cell lysis due to glutathione depletion and lipid peroxidation, with cytochrome P4502E1-dependent monoxygenase being involved in this process (Khan et al., 1996).
Neuronal Inhibition : It inhibits the neuronal pentameric ligand-gated ion channel ELIC through direct binding to the pore (Chen et al., 2017).
Metabolic Conversion : this compound is proposed to be converted into ethylene oxide in vivo, with N-acetyl-S-(carboxymethyl)cysteine as a common urinary metabolite (Jones & Wells, 1981).
Interaction with Protein and DNA : As a likely metabolite of ethylene dibromide, this compound can bind to proteins and DNA more effectively than ethylene dibromide (Banerjee et al., 1979).
Fatty Acid Esterification : It is a better substrate than 2-chloroethanol for fatty acid esterification using cholesterol ester hydrolase (Bhat & Ansari, 1990).
Photodissociation Studies : The photodissociation of this compound at 193 nm leads to the elimination of the halogen atom and secondary dissociation to produce C2H4 and OH (Hintsa et al., 1990).
Ab Initio Calculations and Redox Potentials : Studies include ab initio calculations and redox potentials of water-soluble molecules like this compound with irreversible carbon-halogen bond cleavage (Fedurco et al., 2002).
Electrochemical Conversion : Direct electrochemical conversion of CO2 to this compound, a valuable pharmaceutical intermediate, has been achieved with significant efficiency (Zhong et al., 2019).
Conformational Analysis : this compound and its isomers have been studied for their conformational changes and stability in different environments (Barnes & Bentwood, 1984; Homanen, 1983; Thomassen et al., 1993).
Mechanism of Action
Target of Action
2-Bromoethanol, also known as Ethylene bromohydrin , is a chemical compound that has several applications in the field of chemistry.
Mode of Action
This compound can be used for the preparation of 2-bromoethyl glycosides from acetylated sugars . It can also be used as a starting material to synthesize 2-bromoethyl methoxymethyl ether . Furthermore, this compound is used in the selective reduction of nitroarenes
Biochemical Pathways
Given its use in the preparation of 2-bromoethyl glycosides and the synthesis of 2-bromoethyl methoxymethyl ether, it can be inferred that this compound may play a role in the modification of sugars and other organic compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromoethanol plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in biological systems. Additionally, this compound can form adducts with nucleophilic sites on proteins and DNA, leading to potential mutagenic effects .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It is known to cause irritation to the eyes and mucous membranes, as well as headaches, respiratory distress, and loss of consciousness upon inhalation. Ingestion of this compound can lead to nausea and vomiting. At the cellular level, this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. It has been observed to cause severe dermatitis upon skin contact and can be absorbed through the skin, leading to systemic toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form adducts with DNA can result in mutagenic effects, which are of particular concern in terms of its potential carcinogenicity. Additionally, this compound can undergo hydrolysis, especially in the presence of heat, alkalis, and acids, leading to the formation of ethylene oxide, a highly reactive and toxic compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions but can degrade when exposed to heat, moisture, or light. Over time, this compound can hydrolyze to form ethylene oxide, which can further react with other biomolecules. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and metabolic changes, while at higher doses, it can lead to severe toxicity, including respiratory distress, loss of consciousness, and even death. Studies have shown that there is a threshold effect, where the severity of the toxic effects increases significantly beyond a certain dosage. High doses of this compound can also cause long-term adverse effects, such as organ damage and carcinogenicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase to form bromoacetaldehyde, which can further undergo oxidation to form bromoacetic acid. These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. Additionally, this compound can be converted to ethylene oxide, which is a highly reactive intermediate that can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is water-soluble and can diffuse across cell membranes. The compound can also interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound within the body can influence its toxicity and metabolic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s ability to form adducts with nucleophilic sites on proteins and DNA can lead to its accumulation in specific organelles, such as the nucleus, where it can cause mutagenic effects. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, influencing its biochemical interactions and toxicity .
Properties
IUPAC Name |
2-bromoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020200 | |
| Record name | 2-Bromo-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
105 °F (NTP, 1992), 105 °F | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
540-51-2, 29155-34-8 | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene bromohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029155348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE BROMOHYDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33995S34R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of 2-bromoethanol in rats?
A1: Research suggests that this compound undergoes an oxidative metabolic pathway in rats. [] This pathway involves its conversion to bromoacetaldehyde, followed by further oxidation to bromoacetic acid. Ultimately, it leads to the formation of N-acetyl-S-(carboxymethyl)cysteine, a urinary metabolite. []
Q2: How does this compound induce cytotoxicity in rat hepatocytes?
A2: Studies show that this compound's cytotoxicity in rat hepatocytes is primarily mediated by its metabolic activation by cytochrome P4502E1 (CYP2E1). [] This enzymatic process leads to the formation of 2-bromoacetaldehyde, which triggers glutathione (GSH) depletion and lipid peroxidation, ultimately culminating in cell lysis. []
Q3: Can aldehyde dehydrogenase inhibitors exacerbate this compound-induced hepatocyte susceptibility?
A3: Yes, studies have shown that using aldehyde dehydrogenase inhibitors like cyanamide or chloral hydrate increases hepatocyte susceptibility to this compound. [] This suggests that inhibiting the breakdown of 2-bromoacetaldehyde, the toxic metabolite of this compound, enhances its damaging effects on hepatocytes. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C2H5BrO, and its molecular weight is 124.97 g/mol.
Q5: Can this compound be used as a sole carbon and energy source for certain bacteria?
A5: Yes, certain bacterial strains, such as Mycobacterium sp. strain GP1, can utilize this compound as their sole carbon and energy source. [] The initial metabolic step involves a haloalcohol dehalogenase that converts this compound to ethylene oxide, preventing the accumulation of toxic intermediates like 2-bromoacetaldehyde. []
Q6: Does the storage condition of charcoal tubes affect the recovery of this compound, a derivative of ethylene oxide?
A6: Yes, storage conditions of charcoal tubes significantly impact the recovery of this compound. Research indicates that ethylene oxide can migrate from the front to the back sections of charcoal tubes during storage. [] This migration is more pronounced at room temperature than under refrigeration. []
Q7: Can nickel(I) salen be used as a catalyst for the conversion of this compound to 1,4-butanediol?
A7: Yes, research indicates that nickel(I) salen, electrogenerated at a carbon or mercury cathode, can catalytically reduce this compound to 1,4-butanediol. [] The reaction also yields ethanol and ethylene as byproducts. [] The addition of a proton donor like hexafluoro-2-propanol or acetic acid to the system can also lead to ethane formation. []
Q8: How does the inclusion of high angular momentum affect the theoretical modeling of CD2CD2OH dissociation dynamics?
A8: Theoretical simulations of CD2CD2OH dissociation, a product of this compound-d4 photodissociation, demonstrate that high angular momentum significantly influences the results. [] Incorporating this factor into the calculations leads to a closer match between the predicted and experimental recoil translational energy distributions for the OH + C2D4 product channel. [] Additionally, accounting for rotational energy alongside vibrational energy in the initial conditions affects the calculated dissociation rate constant. []
Q9: Do 2-chloroethanol and this compound exhibit different thermal decomposition pathways on a Cu(100) surface?
A9: Yes, despite their structural similarities, 2-chloroethanol and this compound exhibit distinct thermal decomposition pathways on a Cu(100) surface. [] While 2-chloroethanol primarily yields ethylene, chloroethene, and some water, this compound decomposes into water, ethylene, acetaldehyde, 1,4-dioxane, and bromoethane. []
Q10: What are the potential toxic effects of long-term retention of fatty acid conjugates of 2-chloroethanol and this compound in rats?
A10: Research has confirmed the in vivo formation of fatty acid conjugates, like palmitate and stearate esters, of both 2-chloroethanol and this compound in rats. [] These conjugates, due to their potential for prolonged retention within the body, raise concerns about their long-term toxicity and potential contribution to adverse health effects. []
Q11: Can this compound, independent of formaldehyde release, exhibit chemical and cellular reactivity?
A11: Yes, studies have shown that this compound, a degradation product of the formaldehyde releaser bronopol, exhibits chemical reactivity independent of formaldehyde. [] It can form adducts with amino acids, a characteristic not observed with formaldehyde alone. [] Furthermore, this compound demonstrates cellular reactivity by activating human monocytic THP-1 cells at concentrations not solely attributable to formaldehyde release. []
Q12: What are the toxicological effects of this compound and 1,2-dibromoethane on Acinetobacter sp. strain GJ70?
A12: Studies on Acinetobacter sp. strain GJ70 reveal that both 1,2-dibromoethane and this compound function as toxic suicide substrates for the bacterium. [, ] These compounds inhibit bacterial growth at concentrations as low as 10 μM and 5 μM, respectively. [, ]
Q13: What analytical technique is commonly used to determine this compound levels?
A13: Gas chromatography (GC) is a widely employed technique for quantifying this compound levels. [, , , ] Often paired with an electron capture detector (ECD), GC offers high sensitivity for analyzing this compound, particularly when measuring its presence in air samples. [, , , , ]
Q14: Is there a method for simultaneously monitoring ethylene oxide and volatile organic compounds (VOCs) in ambient air?
A14: Yes, the canister method using a stainless steel canister has proven effective for the concurrent monitoring of ethylene oxide and VOCs like benzene in ambient air. [] This method offers a recovery rate of 102% for ethylene oxide with a quantification limit of 0.02 μg/m3, allowing for comprehensive air quality analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)





